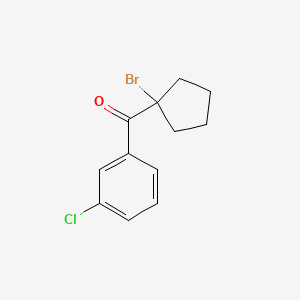
(2R,3R)-2-(3-chlorophenyl)-3-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-(3-クロロフェニル)-3-メチルオキシランは、キラルなエポキシド化合物です。エポキシドは、3員環状エーテルであり、その歪んだ環構造により非常に反応性が高いです。
合成方法
合成経路と反応条件
(2R,3R)-2-(3-クロロフェニル)-3-メチルオキシランの合成は、一般的にアルケンのエポキシ化を伴います。一般的な方法の1つは、シャープレス不斉エポキシ化であり、 tert-ブチルヒドロペルオキシドの存在下で、テトライソプロポキシチタンと酒石酸ジエチルを触媒として使用します。反応は、通常低温で穏和な条件下で行われ、高いエナンチオ選択性を確保します。
工業的生産方法
工業的には、(2R,3R)-2-(3-クロロフェニル)-3-メチルオキシランの生産は、連続式フローリアクターを使用してスケールアップできます。これらのリアクターは、温度や圧力などの反応パラメータを正確に制御できるため、最終生成物の収率と純度が向上します。環境に優しい酸化剤と触媒の使用も強調され、廃棄物を最小限に抑え、環境への影響を軽減します。
化学反応解析
反応の種類
(2R,3R)-2-(3-クロロフェニル)-3-メチルオキシランは、以下を含むさまざまな化学反応を起こします。
求核置換反応: エポキシドの歪んだ環構造は、求核攻撃を受けやすく、環開裂反応につながります。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用してジオールに変換することができます。
酸化: さらに酸化すると、より複雑な酸素化生成物が生成される可能性があります。
一般的な試薬と条件
求核置換反応: 一般的な求核剤には、アミン、チオール、アルコールなどがあります。反応は通常、水やアルコールなどの極性溶媒中で行われます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムが一般的に使用される還元剤であり、反応は無水条件下で行われます。
酸化: m-クロロ過安息香酸 (m-CPBA) や過酸化水素などの酸化剤を制御された条件下で使用して、選択的な酸化を行うことができます。
生成される主な生成物
求核置換反応: 主な生成物は、使用される求核剤に応じて、β置換アルコールまたはエーテルです。
還元: 主な生成物は、対応するジオールです。
酸化: 主な生成物は、ケトンやカルボン酸などのより高度に酸化された化合物です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(3-chlorophenyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, usually at low temperatures, to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
(2R,3R)-2-(3-chlorophenyl)-3-methyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained ring structure of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols using reducing agents like lithium aluminum hydride.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are performed under anhydrous conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.
Major Products Formed
Nucleophilic Substitution: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.
Reduction: The major product is the corresponding diol.
Oxidation: The major products are more highly oxidized compounds, such as ketones or carboxylic acids.
科学的研究の応用
(2R,3R)-2-(3-クロロフェニル)-3-メチルオキシランは、科学研究でいくつかの用途があります。
化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: 酵素や受容体との相互作用など、その潜在的な生物活性について研究されています。
医学: 医薬品の中間体または有効成分としての可能性を探求するための研究が進められています。
産業: 新しいポリマーや樹脂の開発のためのファインケミカル、農薬、材料科学の製造に使用されています。
作用機序
(2R,3R)-2-(3-クロロフェニル)-3-メチルオキシランの作用機序は、歪んだエポキシド環による高い反応性に関係しています。この化合物は、生物系内の求核剤と相互作用して、生体分子との共有結合を形成できます。この反応性は、酵素阻害や生体高分子の修飾など、さまざまな用途で利用されています。関与する分子標的と経路は、酵素や受容体などの相互作用するタイプの特定のコンテキストによって異なります。
類似化合物の比較
類似化合物
(2S,3S)-2-(3-クロロフェニル)-3-メチルオキシラン: この化合物のエナンチオマーであり、立体化学が異なり、生物活性も異なる可能性があります。
(2R,3R)-2-フェニル-3-メチルオキシラン: 塩素置換基のない類似化合物であり、反応性と用途が異なります。
(2R,3R)-2-(3-ブロモフェニル)-3-メチルオキシラン: 塩素の代わりに臭素置換基を持つ類似化合物であり、化学的性質と反応性が異なる可能性があります。
独自性
(2R,3R)-2-(3-クロロフェニル)-3-メチルオキシランにおける3-クロロフェニル基の存在は、求核剤に対する反応性の向上や潜在的な生物活性などのユニークな化学的性質を付与します。化合物の特定の立体化学も、他の分子との相互作用に重要な役割を果たし、不斉合成とキラル化学において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(2S,3S)-2-(3-chlorophenyl)-3-methyloxirane: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
(2R,3R)-2-phenyl-3-methyloxirane: A similar compound without the chlorine substituent, which affects its reactivity and applications.
(2R,3R)-2-(3-bromophenyl)-3-methyloxirane: A similar compound with a bromine substituent instead of chlorine, which can lead to different chemical properties and reactivity.
Uniqueness
The presence of the 3-chlorophenyl group in (2R,3R)-2-(3-chlorophenyl)-3-methyloxirane imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The specific stereochemistry of the compound also plays a crucial role in its interactions with other molecules, making it a valuable compound in asymmetric synthesis and chiral chemistry.
特性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
(2R,3R)-2-(3-chlorophenyl)-3-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3/t6-,9+/m1/s1 |
InChIキー |
GXEJBHVLGLPIFE-MUWHJKNJSA-N |
異性体SMILES |
C[C@@H]1[C@H](O1)C2=CC(=CC=C2)Cl |
正規SMILES |
CC1C(O1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


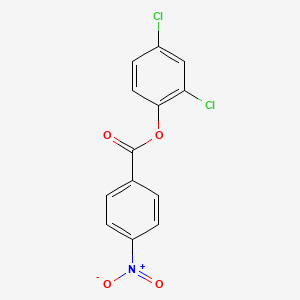

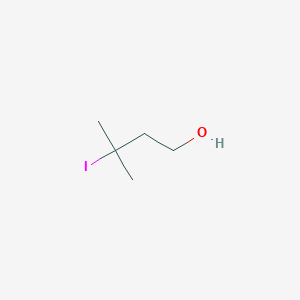

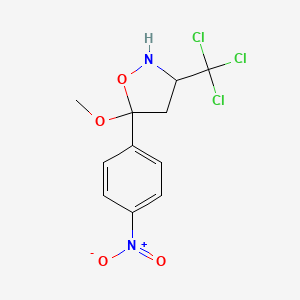
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)

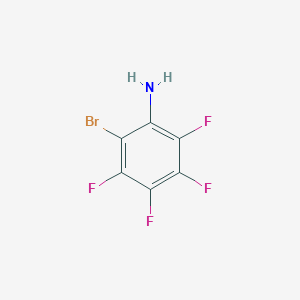
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)
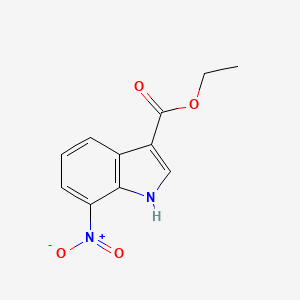
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
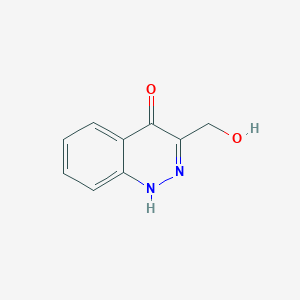
![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
